molecular formula C8H8N4O B3038439 4-(Azidomethyl)benzamide CAS No. 864528-53-0

4-(Azidomethyl)benzamide

Cat. No. B3038439
CAS RN: 864528-53-0
M. Wt: 176.18 g/mol
InChI Key: OBDVLXMWHDCBJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several innovative methods. For instance, the catalytic intramolecular aza-Wittig reaction is used to synthesize 1,4-Benzodiazepin-5-ones from 2-isocyanato-N-(2-oxoalkyl)benzamides, which are obtained from phthalic anhydride and α-arylamino ketones . Another method involves the microwave-assisted ring opening of 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone to synthesize benzamide compounds, which is more efficient than conventional heating . Additionally, the synthesis of benzyl α- and β-kasugaminides includes the substitution of 2,4-di-O-mesyl-abequosides with sodium azide, followed by hydrogenation . These methods highlight the versatility of azide chemistry in synthesizing complex molecules.

Molecular Structure Analysis

The molecular structure of azide-containing compounds is characterized by the presence of the azide functional group, which is a linear triatomic group (N3). This group is highly reactive and can participate in various chemical reactions due to its ability to act as a nucleophile or an electrophile. The papers do not directly discuss the molecular structure of 4-(Azidomethyl)benzamide, but the synthesis methods and reactions of related compounds suggest that the azide group plays a crucial role in the molecular architecture and reactivity of these molecules .

Chemical Reactions Analysis

The azide group in these compounds is known for its participation in a variety of chemical reactions. For example, the aza-Wittig reaction is a key step in the synthesis of benzodiazepines, which involves the transformation of an azide into an isocyanate . The aza-Claisen rearrangement is another reaction where the azide group is involved, leading to the formation of heterocyclic compounds . These reactions are important for constructing complex molecular structures with potential biological activity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly discussed in the provided papers, the properties of azide-containing compounds and benzamides can be inferred. These compounds typically have high reactivity due to the azide group, which can lead to the formation of nitrogen gas upon decomposition. The benzamide moiety contributes to the stability of the molecule and can influence its solubility and melting point. The synthesis methods described in the papers suggest that these compounds can be obtained in good yields and have the potential for further chemical modifications .

Scientific Research Applications

Green Chemistry in Drug Synthesis

A study by Nimbalkar et al. (2018) utilized 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives in the synthesis of anti-tubercular agents. This research highlighted the use of ultrasound as a green chemistry tool, showcasing an environmentally friendly approach in the synthesis of potential pharmaceutical compounds. The study demonstrated that these compounds exhibit significant anti-tubercular activity and are non-cytotoxic in nature (Nimbalkar et al., 2018).

Advancements in Microwave-Assisted Synthesis

Khadse and Chatpalliwar (2017) explored the synthesis of benzamide compounds using microwave-assisted methods. Their research focused on improving the efficiency and yield of benzamide derivatives, which are challenging to synthesize through conventional methods. This study underscores the potential of microwave assistance in organic synthesis, especially for less reactive compounds (Khadse & Chatpalliwar, 2017).

Exploration in Anticancer Agents

A study by Kalinichenko et al. (2019) designed new compounds containing the 4-(aminomethyl)benzamide fragment to evaluate their potential as anticancer agents. This research is significant in the field of medicinal chemistry, providing insights into the development of new drugs for cancer treatment (Kalinichenko et al., 2019).

Contributions to Viral Infection Treatment

Research by Gaisina et al. (2020) discovered a series of 4-(aminomethyl)benzamide-based inhibitors effective against Ebola and Marburg virus entry. This study is pivotal in the search for treatments for these life-threatening viral infections, demonstrating the versatility of benzamide derivatives in antiviral therapy (Gaisina et al., 2020).

Structural Characterization and Synthesis

A publication by Bachl and Díaz (2010) reported on the synthesis of N,N''-(1,2-phenylene)-bis(4-(azidomethyl)benzamide), detailing its structural characterization. This research contributes to the understanding of the chemical properties and potential applications of such compounds in various scientific domains (Bachl & Díaz, 2010).

Mechanism of Action

Target of Action

It is known that benzamides, a class of compounds to which 4-(azidomethyl)benzamide belongs, interact with various enzymes and receptors . For instance, benzamidine, a related compound, has been found to interact with enzymes such as kallikrein-1, urokinase-type plasminogen activator, and trypsin . These enzymes play crucial roles in various biological processes, including inflammation, blood clotting, and protein digestion .

Mode of Action

It’s known that the azide group (n3) present in the compound can participate in click chemistry , a powerful tool for creating diverse molecular structures. This suggests that this compound might interact with its targets through the formation of covalent bonds, leading to changes in the target’s function.

Biochemical Pathways

Given the potential targets mentioned above, it’s plausible that this compound could influence pathways related to inflammation, blood clotting, and protein digestion .

Result of Action

Given its potential targets and the presence of the azide group, it’s plausible that this compound could modulate enzyme activity, potentially leading to changes in cellular processes such as inflammation and protein digestion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and efficacy . Additionally, the compound’s synthesis involves nucleophilic substitution reactions, which can be influenced by the solvent used and the reaction temperature .

This compound represents a versatile building block for the synthesis of a library of compounds with potential bioactivities , underscoring the importance of continued research in this area.

properties

IUPAC Name

4-(azidomethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-8(13)7-3-1-6(2-4-7)5-11-12-10/h1-4H,5H2,(H2,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDVLXMWHDCBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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